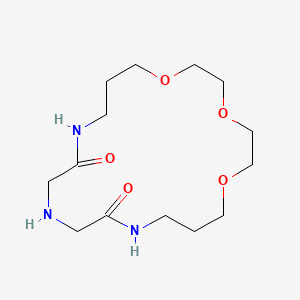
1,4,7-Trioxa-11,14,17-triazacycloicosane-12,16-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,7-Trioxa-11,14,17-triazacycloicosane-12,16-dione is a complex organic compound with a unique structure that includes three oxygen atoms and three nitrogen atoms arranged in a cyclic formation
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Trioxa-11,14,17-triazacycloicosane-12,16-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired cyclic structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems and continuous flow reactors to maintain consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
1,4,7-Trioxa-11,14,17-triazacycloicosane-12,16-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can alter the oxidation state of the compound, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by different atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more reduced forms of the original compound.
Aplicaciones Científicas De Investigación
1,4,7-Trioxa-11,14,17-triazacycloicosane-12,16-dione has several applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of 1,4,7-Trioxa-11,14,17-triazacycloicosane-12,16-dione involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism may vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
1,4,7-Trioxa-11,14,17-triazacyclooctadecane-2,5,8,11,14,17-hexone: A similar compound with a different ring size and additional functional groups.
1,4,7-Trioxa-11,14,17-triazacyclohexadecane-2,5,8,11,14,17-hexone: Another related compound with variations in the ring structure and substituents.
Uniqueness
1,4,7-Trioxa-11,14,17-triazacycloicosane-12,16-dione is unique due to its specific ring size and the arrangement of oxygen and nitrogen atoms. This unique structure imparts distinctive chemical properties and reactivity, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
832103-73-8 |
|---|---|
Fórmula molecular |
C14H27N3O5 |
Peso molecular |
317.38 g/mol |
Nombre IUPAC |
1,4,7-trioxa-11,14,17-triazacycloicosane-12,16-dione |
InChI |
InChI=1S/C14H27N3O5/c18-13-11-15-12-14(19)17-4-2-6-21-8-10-22-9-7-20-5-1-3-16-13/h15H,1-12H2,(H,16,18)(H,17,19) |
Clave InChI |
KGPXREXGSOYPNO-UHFFFAOYSA-N |
SMILES canónico |
C1CNC(=O)CNCC(=O)NCCCOCCOCCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















